1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone is a chemical compound with the molecular formula C12H7ClF3NO and a molecular weight of 273.64 g/mol This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone typically involves the reaction of 2-chloro-7-(trifluoromethyl)quinoline with ethanone under specific conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium azide, phenylhydrazine, and various alkyl halides
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, which can lead to their antimicrobial and antineoplastic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline core.
Camptothecin: A quinoline derivative used in cancer treatment. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H7ClF3NO |
---|---|
Molekulargewicht |
273.64 g/mol |
IUPAC-Name |
1-[2-chloro-7-(trifluoromethyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C12H7ClF3NO/c1-6(18)9-4-7-2-3-8(12(14,15)16)5-10(7)17-11(9)13/h2-5H,1H3 |
InChI-Schlüssel |
ZQYXKHXAYZSZAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C2C=C(C=CC2=C1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.